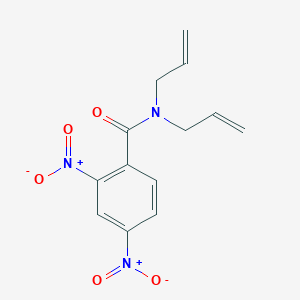
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a triazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is metabolized into a toxic compound, MPP+, by the enzyme monoamine oxidase-B. MPP+ selectively targets dopaminergic neurons, leading to their destruction. This mechanism of action has made 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one a valuable tool in the study of Parkinson's disease and the development of potential treatments.
Biochemical and Physiological Effects:
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been shown to have various biochemical and physiological effects, including the selective destruction of dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has also been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has several advantages for use in lab experiments, including its selective destruction of dopaminergic neurons, which mimics the pathology of Parkinson's disease. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one in lab experiments, including the fact that it is a toxic compound that requires careful handling and disposal.
将来の方向性
There are several future directions for research involving 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, including the development of new treatments for Parkinson's disease based on its mechanism of action. Other potential future directions include the study of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one's effects on other biological processes and the development of new compounds based on the structure of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one for use in scientific research.
Conclusion:
In conclusion, 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is a synthetic compound that has been widely used in scientific research to study various biological processes, including the dopaminergic system. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has several advantages for use in lab experiments, including its selective destruction of dopaminergic neurons, but also has limitations due to its toxicity. There are several future directions for research involving 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one, including the development of new treatments for Parkinson's disease and the study of its effects on other biological processes.
合成法
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with ethyl acetoacetate followed by the reaction with hydrazine hydrate, and the reaction of 5-methyl-1,2,4-triazin-3(2H)-one with 4-phenylpiperazine. The synthesis of 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one is relatively simple, making it a readily available compound for research purposes.
科学的研究の応用
6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been widely used in scientific research to study various biological processes, including the dopaminergic system, which is involved in the regulation of movement and behavior. 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one has been shown to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. This has made 6-methyl-5-(4-phenyl-1-piperazinyl)-1,2,4-triazin-3(2H)-one a valuable tool in the study of Parkinson's disease and the development of potential treatments.
特性
IUPAC Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-13(15-14(20)17-16-11)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYNIGMJLWNKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5188418.png)
![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)
![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)
![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)


![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)
![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B5188504.png)
![2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)